Product packaging for Phenylgermatrane(Cat. No.:CAS No. 17663-22-8)

Phenylgermatrane

Cat. No.: B092956
CAS No.: 17663-22-8
M. Wt: 295.9 g/mol
InChI Key: MEVPQSWYVLAQLI-UHFFFAOYSA-N
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Description

Historical Context of Atrane Research

The study of atranes, a class of tricyclic compounds featuring a transannular dative bond, has its roots in the mid-20th century. The first members of this family to be synthesized were silatranes, organosilicon compounds characterized by a silicon atom coordinated to the nitrogen of a triethanolamine (B1662121) ligand. researchgate.net The term "atrane" itself was proposed by the Russian chemist Mikhail Grigorievich Voronkov, a pioneering figure whose research school extensively investigated the synthesis, structure, and biological activity of these unique molecules. wikipedia.orgnih.govnih.govchemeurope.com Following the initial work on silatranes, the field expanded to include analogous compounds of other elements, leading to the synthesis of germatranes, boratranes, and phosphatrane, among others. researchgate.netwikipedia.orgchemeurope.com This progression allowed for a comparative study of how the central atom influences the properties of the atrane cage.

Significance of Germanium in Molecular Design

Germanium, a metalloid in Group 14 of the periodic table, holds a unique position between silicon and tin, exhibiting properties that make it a valuable element in molecular design. wikipedia.org Historically, germanium was foundational to the semiconductor industry before silicon became dominant. wikipedia.orggelest.com Its distinct electronic properties, such as higher hole mobility compared to silicon, continue to make it attractive for specialized applications like high-speed electronics and fiber-optic systems. gelest.compaperpublications.org

In the context of organometallic chemistry, germanium forms stable covalent bonds with carbon, creating a diverse family of organogermanium compounds. ontosight.aipharmacy180.com These compounds often exhibit lower toxicity than their heavier congeners and possess unique reactivity. paperpublications.org The ability of germanium to adopt hypervalent states, as seen in germatranes, allows for the design of molecules with specific three-dimensional structures and electronic environments. pharmacy180.comresearchgate.net This has led to their exploration in materials science for the development of semiconductors and optoelectronic devices, and as catalysts in organic synthesis. wikipedia.orgontosight.ai

Definition and Fundamental Structural Characteristics of Germatranes

Germatranes are a subclass of atranes defined as tricyclic organogermanium compounds derived from triethanolamine or its derivatives. researchgate.net Their defining feature is a hypervalent, pentacoordinated germanium atom at one bridgehead and a nitrogen atom at the other. pharmacy180.com These two atoms are linked by a transannular, intramolecular dative bond (N→Ge). researchgate.net

This coordination results in a distinctive molecular geometry, best described as a distorted trigonal bipyramid. paperpublications.org

Axial Positions: The nitrogen atom and the organic substituent (in this case, a phenyl group) occupy the two axial positions.

Equatorial Positions: The three oxygen atoms of the triethanolamine skeleton lie in the equatorial plane.

The strength and length of the N→Ge dative bond are sensitive to the electronic nature of the axial substituent. paperpublications.org Electronegative substituents tend to shorten and strengthen this bond. The N→Ge bond distance in various documented germatranes typically ranges from 2.01 to 2.29 Å. paperpublications.orgacs.org This structural framework imparts considerable stability to the molecule. paperpublications.org

Academic Scope and Research Relevance of Phenylgermatrane Chemistry

This compound stands as a cornerstone compound within the germatrane family. Its academic relevance stems from several key areas:

Synthetic Precursor: this compound serves as a readily accessible starting material for the synthesis of other functionalized germatranes and more complex organogermanium structures. acs.orgznaturforsch.com A standard synthesis involves the reaction of a phenylgermanium precursor, such as triphenoxygermane or phenyltriethoxygermane, with triethanolamine. znaturforsch.com

Model for Structural Studies: The presence of the phenyl group allows researchers to study how an aromatic substituent influences the electronic environment and geometry of the germatrane cage, particularly the N→Ge dative bond. znaturforsch.comresearchgate.net X-ray crystallographic studies of this compound provide precise data on bond lengths and angles, serving as a benchmark for computational and comparative studies. acs.org

Organometallic Chemistry: The phenyl ring in this compound can be functionalized, as demonstrated by the synthesis of its chromium tricarbonyl complex. znaturforsch.com This highlights its utility in creating more complex bimetallic systems and studying metal-arene interactions.

Cross-Coupling Reactions: Arylgermatranes, including this compound derivatives, have been investigated as reagents in palladium-catalyzed cross-coupling reactions for the formation of biaryl compounds, showcasing their potential in modern organic synthesis. gelest.comacs.org

The study of this compound thus provides fundamental insights into hypervalent chemistry, the nature of transannular interactions, and the development of novel reagents and materials based on organogermanium frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17GeNO3 B092956 Phenylgermatrane CAS No. 17663-22-8

Properties

IUPAC Name

1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPQSWYVLAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17GeNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Phenylgermatrane and Its Derivatives

Transetherification Reactions (e.g., from Triethoxygermanes and Triethanolamine (B1662121) Derivatives)

A primary and widely employed method for the synthesis of phenylgermatrane involves the transetherification reaction between a triethoxygermane precursor and triethanolamine (TEA). znaturforsch.comresearchgate.net This approach is a standard procedure for forming the characteristic atrane cage structure. znaturforsch.com

The synthesis typically begins with the preparation of the necessary triethoxygermane. For instance, phenyltriethoxygermane can be synthesized by reacting tetraethoxygermane (B1148625) with phenyllithium. znaturforsch.com Subsequently, the treatment of this triethoxygermane with triethanolamine leads to the formation of 1-phenylgermatrane. znaturforsch.com This reaction proceeds via the exchange of the ethoxy groups on the germanium atom with the hydroxyl groups of triethanolamine, releasing ethanol (B145695) as a byproduct. The general scheme for this reaction is as follows:

C₆H₅Ge(OEt)₃ + N(CH₂CH₂OH)₃ → N(CH₂CH₂O)₃GeC₆H₅ + 3 EtOH

This method has been successfully applied to synthesize not only this compound but also other derivatives, such as 1-(9-anthracenyl)germatrane. znaturforsch.com In some cases, the intermediate triethoxygermane is not isolated but is generated in situ and directly reacted with triethanolamine. znaturforsch.com

A variation of this method involves the use of substituted triethanolamine derivatives to produce this compound analogs with substituents on the atrane cage. For example, the reaction of (EtO)₃GeC≡CPh with a specific triethanolamine derivative has been used to prepare 1-(phenylethynyl)-3-phenylgermatrane in a 31% yield. researchgate.net

Transetherification Reactions (e.g., from Triethoxygermanes and Triethanolamine Derivatives)

Reactions Involving Halogermanes

Another established route to phenylgermatranes and their derivatives utilizes halogermane precursors. researchgate.netresearchgate.net This method offers an alternative to the transetherification pathway and can be particularly useful for introducing specific functional groups.

For instance, the reaction of germanium tetrachloride (GeCl₄) with an excess of a diethanolamine (B148213) derivative, such as (HOCH₂CH₂)₂NCH₂CH(Ph)OH, can lead to a mixture of 1-chloro-3-phenylgermatrane and 1-chloro-4-phenylgermatrane. researchgate.net Similarly, reacting (EtO)₃GeCl with the same diethanolamine derivative can yield 1-chloro-3-phenylgermatrane with a higher yield of 55%. researchgate.net

The versatility of this approach is further demonstrated by the synthesis of various aryl- and perfluoroaryl trichlorogermanes, which serve as key intermediates. These can be prepared by the reaction of the corresponding tributylstannanes with GeCl₄. acs.org These trichlorogermanes can then be converted to the desired germatranes. For example, phenyltrichlorogermane (B87307) can be converted to this compound in a 93% yield. acs.org

The use of tris(dimethylamino)halogermanes in reactions with tris(2-aminoethyl)amines represents another facet of this methodology, leading to the formation of 1-halo-azagermatranes. researchgate.netresearchgate.net

Novel Reaction Pathways in Phenylgermatrane Synthesis

Beyond the conventional methods, researchers have explored novel reaction pathways to expand the synthetic toolbox for phenylgermatranes. One such innovative approach involves the reaction of a mixture of germanium dioxide (GeO₂) and water with a substituted diethanolamine (B148213). This method was successfully used to produce N(CH₂CH₂O)₂(CH₂CHPhO)GeOH in a 73% yield. researchgate.net The formation of N(CH₂CH₂O)₂(CHPhCH₂O)GeOH as a byproduct in this reaction was also confirmed. researchgate.net

Another novel strategy is the dehydrocondensation of di(2-thienyl)germane and diethanolamines without a catalyst to form 1,3-dioxa-6-aza-2-germacyclooctanes. researchgate.net While not directly producing phenylgermatrane, this method demonstrates a new way to form related germanium-containing heterocycles and could potentially be adapted for phenyl-substituted analogs.

Furthermore, the development of new polymerization methodologies, such as RAFT (Reversible-Addition-Fragmentation chain-Transfer) step-growth polymerization, opens up possibilities for creating complex polymer structures that could incorporate germatrane moieties. weiyougroup.org While not a direct synthesis of the monomeric this compound, these advanced polymerization techniques could lead to novel materials with integrated this compound units.

Synthesis of Substituted Phenylgermatrane Analogs

3- and 4-Phenylgermatranes

The synthesis of 3- and 4-phenylgermatranes, where the phenyl group is attached to the atrane cage rather than the germanium atom, has been achieved through reactions involving asymmetrically substituted triethanolamine (B1662121) derivatives. researchgate.net For example, the reaction of a mixture of (HOCH₂CH₂)₂NCH₂CH(Ph)OH and (HOCH₂CH₂)₂NCH(Ph)CH₂OH (in a 9:1 ratio) with GeCl₄ yielded a mixture of 1-chloro-3-phenylgermatrane and 1-chloro-4-phenylgermatrane. researchgate.net From this mixture, 1-chloro-4-phenylgermatrane was isolated in a 9% yield. researchgate.net A more efficient synthesis of 1-chloro-3-phenylgermatrane (55% yield) was achieved by reacting the same diethanolamine (B148213) mixture with (EtO)₃GeCl. researchgate.net

Quantum Chemical Descriptors of Reactivity

Phenylethynyl Derivatives

The introduction of a phenylethynyl group can significantly alter the electronic and optical properties of this compound. The synthesis of 1-(phenylethynyl)-3-phenylgermatrane has been accomplished by treating (EtO)₃GeC≡CPh with a substituted diethanolamine, resulting in a 31% yield. researchgate.netlookchem.com This demonstrates the feasibility of incorporating alkyne functionalities into the germatrane structure. The Sonogashira coupling reaction is a key method for introducing phenylethynyl groups onto aromatic scaffolds, which can then be used to construct more complex derivatives. chemrxiv.orgchemrxiv.orgkyushu-u.ac.jp

Diastereoselective Synthesis and Isomer Control Strategies

When substituents are introduced into the chiral environment of the germatrane cage, the formation of diastereomers is possible. Controlling the stereochemical outcome of these reactions is a crucial aspect of synthesizing pure, well-defined phenylgermatrane derivatives.

Diastereoselective synthesis aims to produce a specific diastereomer in a higher yield than others. bham.ac.ukdiva-portal.orgru.nl In the synthesis of substituted phenylgermatranes, the choice of reagents and reaction conditions can influence the diastereomeric ratio of the products. For instance, in the synthesis of 1-(9-fluorenyl)germatrane derivatives, the reaction of 9-tribromogermyl derivatives of fluorene (B118485) with N(CH₂CH₂OSnAlk₃)₃ resulted in mixtures of diastereomers. researchgate.net

Controlling the formation of Z/E isomers is another important aspect of isomer control, particularly when double bonds are present in the structure. rsc.orgjopcr.com While not directly reported for this compound itself, strategies for controlling such isomerism in related organometallic compounds often involve careful selection of catalysts and reaction conditions. jopcr.com For example, in the synthesis of flupentixol-related compounds, different acids used in a dehydration step led to varying E/Z isomer ratios. jopcr.com

The superposition of different diastereomers can sometimes be observed in the crystal structure, as seen in the case of 1-trimethylsiloxy-3-phenylgermatrane, where disordering of a carbon atom and the phenyl substituent was noted. ebin.pub This highlights the challenge of controlling and characterizing the stereochemistry of these complex molecules.

Precursor Selection and Rational Design for Phenylgermatrane Synthesis

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography stands as a definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid. carleton.edu Through this technique, detailed information regarding the molecular geometry, including bond lengths and angles, of this compound has been obtained. carleton.eduwikipedia.org

Determination of Molecular Geometry and Bond Lengths

Crystallographic studies reveal that the germanium atom in this compound and its derivatives adopts a pentacoordinated, trigonal bipyramidal geometry. researchgate.netresearchgate.net The three oxygen atoms of the triethanolamine ligand occupy the equatorial positions, while the phenyl group and the nitrogen atom reside in the apical positions. researchgate.netresearchgate.net

A key feature of the germatrane structure is the transannular dative bond between the nitrogen and germanium atoms (Ge-N). The length of this bond is a critical parameter, providing insight into the strength of the interaction. In various this compound derivatives, this Ge-N bond length has been observed to range from approximately 2.138 Å to 2.249 Å. For instance, in 1-(4-fluorophenyl)germatrane, the Ge-N bond length is 2.192(3) Å, while in 1-(4-dimethylaminophenyl)germatrane, it is slightly longer at 2.249(3) Å. researchgate.net In p-bromothis compound, this bond distance is 2.208(4) Å. researchgate.net The introduction of phenyl groups into the atrane skeleton can influence the strength of this interaction; for example, in N(CH2CH2O)2(CH2CPh2O)GeCCPh, the Ge-N distance is 2.138(3) Å.

The covalent bonds within the molecule have also been precisely measured. The germanium-oxygen (Ge-O) bond lengths typically fall within the range of 1.780 Å to 1.795 Å. znaturforsch.com The germanium-carbon (Ge-C) bond, connecting the germanium atom to the phenyl group, is another important structural parameter.

Selected Bond Lengths in this compound Derivatives (Å)
CompoundGe-N Transannular BondGe-O (average)Reference
1-(p-bromophenyl)germatrane2.208(4)- researchgate.net
1-(4-fluorophenyl)germatrane2.192(3)- researchgate.net
1-(4-dimethylaminophenyl)germatrane2.249(3)- researchgate.net
[N(CH2CH2O)3GeC6H5]Cr(CO)3-~1.786 znaturforsch.com
N(CH2CH2O)2(CH2CPh2O)GeCCPh2.138(3)-

Atrane Cage Conformation and Dynamics in the Solid State

The "atrane" cage, formed by the triethanolamine ligand, exhibits specific conformational features. The five-membered chelate rings (O-C-C-N-Ge) are typically puckered and can exist in different conformations. In the solid state, the cage is generally rigid, but the possibility of dynamic processes, such as ring-flipping, has been a subject of investigation. Some studies have noted the absence of disordered atoms in the atrane cage in the crystal structure of certain derivatives, suggesting a relatively stable conformation in the solid state. znaturforsch.com However, the potential for dynamic behavior, even in the solid state, cannot be entirely ruled out and may depend on factors like temperature and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. ajol.inforesearchgate.net Various NMR techniques have been employed to study this compound and its analogues.

Solution-State NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, ¹¹⁹Sn NMR)

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthesized phenylgermatranes. researchgate.netscispace.com The proton NMR spectra of germatranes typically show two triplets for the OCH₂ and NCH₂ protons of the atrane skeleton, indicative of an A₂B₂ spin system. tandfonline.com These signals usually appear around 3.6-3.9 ppm for OCH₂ and 2.7-2.9 ppm for NCH₂. tandfonline.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen environment and the Ge-N interaction. The chemical shift of the nitrogen atom can be sensitive to the strength of the transannular bond. researchgate.net While not directly applicable to this compound, comparative studies with related stannatranes (tin analogues) have utilized ¹¹⁹Sn NMR to probe the coordination environment of the metal atom. researchgate.netingentaconnect.com

Typical ¹H NMR Chemical Shift Ranges for Germatrane Skeleton
ProtonChemical Shift (ppm)Reference
-OCH₂-3.6 - 3.9 tandfonline.com
-NCH₂-2.7 - 2.9 tandfonline.com

Variable Temperature NMR Studies of Atrane Cage Isomerization and Dynamics

Variable temperature (VT) NMR studies are instrumental in probing dynamic processes that occur on the NMR timescale. In the context of this compound, VT-NMR has been used to investigate the isomerization of the atrane cage in solution. researchgate.netresearchgate.net These studies have revealed that the atrane cage is not static but can undergo conformational changes, such as Λ ⇌ Δ isomerization. researchgate.netresearchgate.net This process involves the inversion of the five-membered rings of the atrane framework. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for these dynamic processes can be determined, providing valuable insights into the flexibility and energetic landscape of the atrane cage in solution.

Two-Dimensional (2D) NMR Spectroscopy for Comprehensive Structural Assignment (e.g., COSY, HMQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial data, complex molecules like this compound, with overlapping signals in the atrane cage, necessitate 2D NMR for unambiguous signal assignment. epfl.chyoutube.com These experiments reveal through-bond correlations between nuclei, allowing for a definitive mapping of the molecular framework. epfl.chsdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the geminal and vicinal protons within the -OCH₂CH₂- fragments of the triethanolamine backbone. This allows for the tracing of the connectivity within each of the three atrane rings. It would also confirm the coupling patterns (ortho, meta, para) of the protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Coherence (HMQC), this experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is invaluable for assigning the carbon signals of the atrane cage and the phenyl ring by linking them to their already-assigned protons. youtube.comcolumbia.edu The HSQC spectrum simplifies the ¹³C NMR spectrum by spreading it over the ¹H dimension, resolving ambiguity. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is essential for piecing together the complete molecular structure by connecting fragments. For this compound, HMBC would show correlations from the phenyl protons to the germanium-bound quaternary carbon, and from the atrane protons to neighboring carbons, confirming the cage structure and its link to the germanium atom. youtube.com It is particularly powerful for assigning quaternary carbons, which are not visible in HSQC spectra. epfl.chcolumbia.edu

The following table summarizes the expected NMR chemical shifts for this compound based on its constituent parts.

Atom Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
HydrogenPhenyl (ortho, meta, para)7.2 - 7.8N/A
HydrogenO-CH₂3.6 - 3.9N/A
HydrogenN-CH₂2.7 - 3.0N/A
CarbonPhenyl (quaternary, Ge-bound)N/A135 - 145
CarbonPhenyl (CH)N/A125 - 135
CarbonO-CH₂N/A55 - 60
CarbonN-CH₂N/A50 - 55

Diffusion-Ordered Spectroscopy (DOSY) for Solution Behavior Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. emerypharma.com This method provides insights into the size and shape of molecules in solution, as well as their potential for aggregation. emerypharma.comdtic.mil For molecules of a similar shape, larger molecules diffuse more slowly than smaller ones. emerypharma.com

In the context of this compound and related compounds, DOSY experiments are informative for understanding their behavior in solution. Studies on similar germatrane and stannatrane compounds have used DOSY to investigate dynamic processes such as monomer-dimer equilibria and the isomerization of the atrane cages. researchgate.net A DOSY experiment on this compound would yield a diffusion coefficient that can be related to the molecule's hydrodynamic radius. A single, uniform diffusion coefficient across all proton signals would confirm that the molecule exists as a discrete, monomeric species in the chosen solvent. Conversely, the presence of multiple diffusion coefficients or values that deviate from expectations could indicate aggregation or other complex solution-state phenomena. The technique is sensitive to factors like temperature and solvent viscosity, which must be carefully controlled for reproducible results. dtic.mil

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, IR spectroscopy is a key characterization method. researchgate.netresearchgate.net The spectrum would be dominated by strong absorptions corresponding to the vibrations of the atrane cage and the phenyl group.

Key expected vibrational modes include:

Ge-O Stretching: The germanium-oxygen bonds within the core structure.

C-O and C-N Stretching: Vibrations from the triethanolamine backbone.

C-H Stretching and Bending: Aromatic C-H stretches from the phenyl ring and aliphatic C-H stretches from the atrane cage.

C=C Stretching: Aromatic ring stretching vibrations within the phenyl group.

The table below outlines the principal functional groups of this compound and their expected vibrational frequencies.

Functional Group/Bond Vibrational Mode Expected IR/Raman Frequency (cm⁻¹) Expected Intensity
Phenyl C-HAromatic Stretch3100 - 3000Medium-Weak (IR), Strong (Raman)
Aliphatic C-HStretch3000 - 2850Medium-Strong (IR)
Phenyl C=CRing Stretch1600 - 1450Medium (IR & Raman)
C-OStretch1150 - 1050Strong (IR)
C-NStretch1250 - 1020Medium (IR)
Ge-OStretch700 - 500Medium-Strong (IR)
Phenyl C-HOut-of-plane bend770 - 730 and 720 - 680Strong (IR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a "soft" ionization method that is particularly well-suited for analyzing organometallic and coordination compounds like this compound, as it minimizes fragmentation during the ionization process, typically allowing for the clear observation of the molecular ion. wikipedia.org The characterization of this compound and its derivatives is routinely confirmed by ESI-MS. researchgate.netresearchgate.netznaturforsch.com

In a typical ESI-MS experiment in positive ion mode, this compound would be observed as a protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula (C₁₂H₁₇GeNO₃).

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. rsc.orgrsc.org The fragmentation pattern is a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Cleavage of the Ge-C bond: Loss of the phenyl group (C₆H₅•) to generate a germatrane cation.

Fragmentation of the atrane cage: Sequential loss of ethylene (B1197577) oxide (C₂H₄O) units or other fragments from the triethanolamine backbone.

Loss of the entire atrane ligand: Resulting in a phenylgermanium cation fragment.

Analyzing these fragmentation patterns helps to confirm the connectivity between the phenyl group, the germanium atom, and the tridentate atrane ligand. nih.gov

Complementary Spectroscopic Methods for Holistic Characterization

While each spectroscopic technique provides valuable data, a single method is rarely sufficient for the complete and unambiguous characterization of a complex molecule like this compound. A holistic understanding is achieved through the strategic combination of complementary methods. nih.govmdpi.com

The structural elucidation of this compound is a clear example of this synergistic approach:

NMR Spectroscopy (1D and 2D) establishes the precise covalent bonding framework and connectivity of atoms in solution.

Mass Spectrometry confirms the molecular weight and elemental composition, validating the proposed structure.

Vibrational Spectroscopy (IR and Raman) identifies the key functional groups present and provides a characteristic fingerprint of the molecule.

X-ray Diffraction , while not a spectroscopic method, provides definitive solid-state structural information, including precise bond lengths and angles, which complements the solution-state data from NMR. researchgate.netznaturforsch.com

DOSY NMR probes the molecule's hydrodynamic behavior, size, and aggregation state in solution. researchgate.net

By integrating the findings from this array of techniques, researchers can build a comprehensive and validated model of this compound's structure and properties, from its atomic connectivity and functional groups to its behavior in the solution and solid states.

Structural Comparisons: this compound versus Silatranes, Stannatranes, and Boratranes.researchgate.netresearchgate.net

The defining feature of atranes is their tricycle structure, which results from a transannular intramolecular dative bond between the nitrogen atom and the central metalloid or metal atom (M). researchgate.net this compound, as a member of this family, shares this fundamental architecture with its silicon (silatrane), tin (stannatrane), and boron (boratrane) analogs. researchgate.netresearchgate.net However, the identity of the central atom profoundly influences the molecule's geometry and bonding. researchgate.net

The nature of the central atom (M) is the primary determinant of the length and strength of the dative N→M bond and, consequently, the conformation of the entire atrane cage. The key factors are the atomic radius, electronegativity, and polarizability of the central atom. As the atomic size increases down Group 14 (Si < Ge < Sn), the N→M bond length generally increases.

Metallatrane TypeCentral Atom (M)Typical N→M Bond Length (pm)Reference
BoratraneB~166 researchgate.net
SilatraneSi~202-220
GermatraneGe~210-224 researchgate.net
StannatraneSn~227-237

Note: Bond lengths are approximate and vary based on the axial substituent.

While 1-phenylgermatrane features the phenyl group bonded directly to the germanium, it is also possible to synthesize isomers with the phenyl group on the carbon backbone of the atrane cage, such as 3-phenylgermatrane and 4-phenylgermatrane. researchgate.netresearchgate.net The placement of a bulky substituent like a phenyl group on one of the chelate rings introduces a chiral center and breaks the potential C3 symmetry of the parent cage. researchgate.net This substitution induces conformational rigidity and can influence the dynamic processes of the atrane framework in solution, such as the equilibrium between different cage conformers. researchgate.net

Influence of Central Atom (Ge, Si, Sn, B) on Atrane Cage Conformation and N→M Bonding

Comparative Analysis of Synthetic Methodologies across Metallatrane Series.researchgate.net

The synthesis of metallatranes, including this compound, generally follows a few common pathways that are adaptable across the different central elements. researchgate.netresearchgate.net The most traditional and widely used method is the transetherification (or transalkoxylation) reaction. researchgate.net This typically involves reacting a trialkoxy-metal/metalloid precursor (e.g., phenyltriethoxygermane) with triethanolamine. researchgate.net This method was first used for silatranes and later adapted for germatranes and stannatranes. researchgate.net

Another synthetic strategy involves the stepwise modification of a pre-formed metallatrane skeleton. researchgate.net This allows for the introduction of various functional groups. These general methodologies are applicable for the synthesis of silatranes, germatranes, and boratranes, with procedural adjustments made to account for the differing reactivity of the precursors. researchgate.net For instance, the synthesis of phenyl-substituted boratranes and silatranes has been achieved using both transalkoxylation and stepwise modification approaches. researchgate.net

Reactivity and Mechanistic Differences within the Atrane Family.researchgate.net

The reactivity of atranes is intrinsically linked to the nature of the central atom and the strength of the transannular N→M bond. Quantum chemical calculations, such as Density Functional Theory (DFT) studies, have been employed to understand these differences. researchgate.net A comparative study on the mechanism of reactions between silatranes or germatranes with alcohols revealed that the reactions of germanium-containing derivatives are characterized by lower activation energies compared to their silicon-containing counterparts. researchgate.net This suggests that germatranes are kinetically more reactive towards nucleophilic substitution at the central atom than the corresponding silatranes. researchgate.net This heightened reactivity can be attributed to the longer and more polarizable bonds associated with germanium compared to silicon, which can better stabilize the transition states involved in these reactions.

Spectroscopic Fingerprints for Differentiation and Characterization among Metallatranes.researchgate.netresearchgate.net

Spectroscopy provides essential tools for identifying and differentiating among the various metallatranes. While ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are standard for characterizing the organic atrane framework across all types, multinuclear NMR is particularly powerful for distinguishing the central atom. researchgate.netresearchgate.net

Boratranes: Are readily identified by ¹¹B NMR spectroscopy.

Silatranes: Can be characterized by ²⁹Si NMR.

Stannatranes: Show characteristic signals in ¹¹⁹Sn NMR spectra. researchgate.net

Germatranes: While ⁷³Ge NMR is technically possible, it is often impractical due to the low natural abundance and quadrupolar nature of the isotope. Therefore, the characterization of germatranes relies heavily on a combination of ¹H and ¹³C NMR, mass spectrometry, and, most definitively, single-crystal X-ray diffraction to confirm the structure and the Ge-N bond distance. researchgate.netresearchgate.net

The chemical shifts and coupling constants observed in ¹H and ¹³C NMR can also provide indirect evidence of the N→M interaction, as the electron-donating effect of the nitrogen influences the electronic environment of the protons and carbons in the chelate rings.

Metallatrane TypePrimary Differentiating Spectroscopic Technique
Boratrane¹¹B NMR
Silatrane²⁹Si NMR
GermatraneX-ray Diffraction, ¹H & ¹³C NMR, Mass Spectrometry
Stannatrane¹¹⁹Sn NMR

Applications in Materials Science and Precursor Chemistry

Phenylgermatrane as a Precursor for Thin Film Deposition

This compound serves as a valuable precursor for the deposition of thin films, a fundamental process in the manufacturing of electronic and optical devices. Its utility spans across several key deposition techniques.

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. linde-amt.comcmcl.ioultramet.com this compound, with its suitable volatility and decomposition characteristics, is a candidate for the deposition of germanium-containing thin films. In CVD, the precise control over process parameters like temperature, pressure, and gas flow rates is crucial for the formation of high-purity materials with specific crystalline structures. linde-amt.commcqinst.com The use of organogermanium compounds like this compound can be advantageous in metal-organic CVD (MOCVD), a variant that employs metal-organic precursors for depositing materials with precise composition control. linde-amt.com For instance, diethyl germanium bis-picolinate and trimethyl germanium quinaldate (B1226512) have been successfully used as precursors for depositing germanium thin films via aerosol-assisted chemical vapor deposition (AACVD). ias.ac.in These films can subsequently be oxidized to form germanium dioxide (GeO2). ias.ac.in

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. asm.com ALD offers exceptional control over film thickness at the atomic scale, excellent conformality, and the ability to coat complex, high-aspect-ratio structures. forgenano.comresearchgate.netveeco.com These characteristics make it a superior method for fabricating the ultra-thin, uniform, and defect-free films required in advanced semiconductor devices. asm.comresearchgate.net While a variety of germanium precursors have been investigated for ALD, the development of new precursors with optimal properties remains an active area of research. nih.gov The self-limiting nature of ALD reactions ensures precise, layer-by-layer growth, making it an enabling technology for high-k dielectrics and other advanced applications. asm.combeneq.com

Sol-Gel Processing

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution (sol) that acts as a precursor for an integrated network (gel). mdpi.comwikipedia.org This method is known for its mild reaction conditions, often using water or alcohol as solvents at room temperature, making it a "green" synthesis route. mdpi.com The process involves hydrolysis and polycondensation of precursors, such as metal alkoxides, to form a colloidal suspension of solid particles that evolve into a gel. wikipedia.orgazonano.comyoutube.com While direct use of this compound in sol-gel processing is not extensively documented in the provided context, the synthesis of germanium oxide nanostructures from precursor solutions highlights the applicability of solution-based methods for germanium materials. researchgate.netnih.gov The versatility of the sol-gel process allows for the creation of various forms of materials, including powders, fibers, and coatings. twi-global.com

This compound in Direct-Write Nanofabrication Techniques

Direct-write techniques enable the fabrication of micro- and nanoscale structures without the need for masks, offering flexibility and rapid prototyping capabilities. nanomelbourne.comcnrs-thales.fr

Focused Electron Beam-Induced Deposition (FEBID)

Focused Electron Beam-Induced Deposition (FEBID) is a direct-write nanofabrication technique that utilizes a highly focused electron beam to locally dissociate precursor molecules adsorbed on a substrate. wordpress.comtugraz.atnih.gov This process allows for the creation of complex two- and three-dimensional nanostructures with high resolution. arxiv.orgfelmi-zfe.atosti.gov The precursor molecules are delivered to the substrate surface via a gas injection system, and the non-volatile fragments resulting from the electron-induced dissociation form the deposit. wordpress.comfelmi-zfe.atresearchgate.net this compound, as a source of germanium, could potentially be used as a precursor in FEBID to fabricate germanium-containing nanostructures. The properties of the deposited material, such as composition and morphology, are influenced by parameters like electron beam current and precursor flux. rsc.org One of the challenges in FEBID is the potential for impurity co-deposition, which can affect the functional properties of the nanostructures. wordpress.comtugraz.at

Table 1: Comparison of Deposition Techniques

Feature Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Sol-Gel Processing Focused Electron Beam-Induced Deposition (FEBID)
Principle Chemical reaction of gaseous precursors on a heated substrate. ultramet.com Sequential, self-limiting surface reactions. asm.com Conversion of a sol to a gel. mdpi.comwikipedia.org Electron-induced dissociation of adsorbed precursor molecules. wordpress.comnih.gov
Control Good control over film properties. linde-amt.com Atomic-level thickness control. forgenano.com Control over nanoparticle size and shape. azonano.com High spatial resolution for 2D and 3D structures. arxiv.org
Conformality Varies with technique. Excellent. forgenano.com Not directly applicable for conformal coatings. Good for complex geometries.
Temperature Typically high. sputtertargets.net Generally lower than CVD. asm.com Low temperature (often room temperature). mdpi.com Typically performed in a high-vacuum chamber.

| Precursors | Volatile compounds. linde-amt.com | Volatile and reactive precursors. asm.com | Metal alkoxides or salts in solution. azonano.com | Volatile organometallic or inorganic compounds. nih.gov |

Role in Advanced Composite Materials Development

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Germanium Dioxide
Diethyl germanium bis-picolinate

Rational Design Principles for Tailored this compound Precursors in Specific Material Applications

The rational design of this compound precursors is a strategic approach focused on modifying the molecular structure to achieve specific properties required for advanced material applications. This process involves a deep understanding of structure-property relationships, where the precursor's chemical architecture directly influences its performance in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel synthesis, as well as the characteristics of the final material. kindle-tech.comresearchgate.net The core principle is to tailor the volatility, thermal stability, and reactivity of the this compound molecule by strategically introducing functional groups. chemrxiv.org

Key characteristics of an ideal precursor for methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) include high volatility for efficient gas-phase transport, and appropriate thermal stability to ensure decomposition only occurs on the substrate surface rather than in the gas phase. kindle-tech.commdpi.com The design of the this compound precursor, therefore, centers on balancing these properties through chemical modification.

Structural Modifications and Their Impact:

The fundamental this compound structure can be systematically altered in several key areas to tune its properties:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups to the phenyl ring can alter the molecule's polarity and intermolecular forces. For instance, fluorinated substituents are known to increase the volatility of metal-organic precursors by reducing intermolecular interactions. mdpi.commdpi.com Conversely, adding bulky groups or additional aromatic rings, like in 4-(2-thienyl)this compound, can decrease volatility but may be used to introduce specific electronic or optical properties into the final material. researchgate.net

Modification of the Atrane Cage: The triethanolamine-derived "atrane" cage provides the characteristic intramolecular N→Ge coordinate bond that imparts stability to the molecule. nih.gov Altering the alkyl chains of the cage (e.g., replacing -CH2CH2- with bulkier or functionalized linkers) can influence the steric hindrance around the germanium center. This can affect the precursor's thermal decomposition pathway and reactivity, as well as its volatility. Strategic selection of alkyl substituents on the exocyclic nitrogen in analogous precursor systems has been shown to tailor thermal properties effectively. chemrxiv.org

Axial Ligand Substitution: While this compound itself has a phenyl group in the axial position, related germatranes can be designed with other organic groups (e.g., alkyls, vinyls) or functional ligands. The nature of this Ge-C bond is critical. For example, precursors with simple alkyl groups may have different decomposition temperatures and byproducts compared to those with aromatic systems. The presence of the phenyl group specifically can be leveraged to create materials with desirable dielectric or optical properties, as seen in related silicon-based film studies. mdpi.com

Designing for Specific Deposition Techniques:

For MOCVD/ALD: The primary goal is to create a precursor with a suitable "thermal window"—the temperature range between sublimation/vaporization and thermal decomposition. chemrxiv.org A rationally designed this compound derivative for depositing germanium oxide (GeO₂) or germanium-containing composite films would ideally have high vapor pressure at a relatively low temperature and decompose cleanly on the substrate surface. mdpi.comresearchgate.net For example, introducing fluorinated groups onto the phenyl ring could lower the vaporization temperature, making the process more compatible with temperature-sensitive substrates.

For Sol-Gel Synthesis: In sol-gel processes, the precursor's solubility and controlled hydrolysis are paramount. mdpi.com The atrane structure in germatranes, similar to silatranes, offers relative resistance to uncontrolled hydrolysis, which is advantageous for forming uniform films and materials. nih.gov this compound and its derivatives can act as molecular building blocks for hybrid organic-inorganic materials. The phenyl group becomes incorporated into the final inorganic (e.g., germanoxane) network, imparting properties such as hydrophobicity or modified optical characteristics. mdpi.com The design focus here is on ensuring compatibility with the solvent system and controlling the rate of the hydrolysis and condensation reactions.

The following interactive table summarizes the theoretical effects of various substituents on the properties of a this compound precursor, based on established principles in precursor chemistry.

Substituent Type on Phenyl RingExample GroupExpected Effect on VolatilityExpected Effect on Thermal StabilityPotential ApplicationGoverning Principle
None (Standard)-HBaselineBaselineGeneral GeO₂ depositionStandard this compound properties.
Electron-Withdrawing (Halogenated)-CF₃, -FIncreaseMay DecreaseLow-temperature MOCVD/ALDReduced intermolecular forces increase volatility. mdpi.commdpi.com
Bulky Alkyl Group-C(CH₃)₃ (tert-Butyl)DecreaseMay IncreaseHigher temperature depositionIncreased molecular weight and van der Waals forces lower volatility. mdpi.com
Additional Aromatic Group-C₆H₅ (Biphenyl)Decrease significantlyIncreaseHybrid materials with specific optical propertiesStronger intermolecular π-π stacking and higher molecular weight. mdpi.com
Alkoxy Group-OCH₃May Increase or DecreaseMay DecreaseSol-gel synthesis, MOCVDEffect depends on the balance between polarity and potential for hydrogen bonding vs. molecular weight.

By applying these design principles, this compound precursors can be precisely engineered to meet the stringent demands of modern materials synthesis, enabling the fabrication of thin films, nanoparticles, and hybrid composites with tailored functionalities.

Emerging Research Frontiers and Future Outlook

Development of Novel and Sustainable Phenylgermatrane Synthetic Strategies

The synthesis of germatranes, including this compound, has traditionally relied on methods that are now being re-evaluated for sustainability and efficiency. Current research is focused on developing greener, more economical synthetic routes.

Key Developments:

From Inexpensive Precursors: A significant advancement is the construction of modified germatrane structures from inexpensive industrial germanium dioxide (GeO₂). acs.orgacs.org This approach circumvents the use of costly or less stable germanium reagents, making the synthesis more practical and scalable.

Alternative Reagents: Researchers have successfully synthesized germatranes through the reaction of organogermanium sesquisulfides with triethanolamine (B1662121). sioc-journal.cn This method provides an alternative pathway to the classic transetherification or Grignard reagent-based syntheses.

Structure-Modification for Enhanced Reactivity: A major focus is on the synthesis of structure-modified germatranes. acs.orgacs.org These modifications are designed to improve the reactivity of the germatrane core, which has historically been a limiting factor in its application. acs.org By altering the atrane cage, for instance by introducing phenyl substituents, researchers can fine-tune the compound's properties. researchgate.netresearchgate.net

A comparative table of synthetic precursors is presented below:

PrecursorAdvantageReference
Germanium Dioxide (GeO₂)Inexpensive, readily available industrial product. acs.orgacs.org
Organogermanium SesquisulfidesProvides an alternative synthetic route. sioc-journal.cn
(Triethoxygermyl)phenylacetylenePrecursor for creating functionalized germatranes. znaturforsch.com

These novel strategies not only make this compound and its derivatives more accessible but also open the door to a wider range of functionalized compounds with tailored properties.

Exploration of Unprecedented Reactivity Patterns and Potential Catalytic Applications

While once considered relatively inert, recent studies have unveiled the significant potential of this compound derivatives, particularly in catalysis. acs.org The stability of the germatrane framework, combined with the tunable reactivity of the germanium center, makes these compounds promising candidates for various chemical transformations. acs.org

Reactivity and Catalytic Highlights:

Palladium-Catalyzed Cross-Coupling: Structure-modified (hetero)aryl germatranes have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for biaryl synthesis. acs.orgrsc.org This development is significant as it positions germanium-based reagents as a viable alternative to more established organometallics like organoborons. acs.org

Orthogonality in Synthesis: The unique reactivity of germatranes, often requiring an activator like TBAF for transmetalation, suggests an orthogonality with other common cross-coupling reagents. acs.org This property is highly valuable in the synthesis of complex molecules, allowing for selective reactions without interference from other functional groups. acs.org

Metal Complexes: this compound can act as a ligand, forming complexes with transition metals. For example, its reaction with Cr(CO)₆ affords the chromium tricarbonyl complex [N(CH₂CH₂O)₃GeC₆H₅]Cr(CO)₃, indicating its potential use in organometallic chemistry and catalysis. researchgate.netresearchgate.net

The development of germatrane-based catalytic systems is a rapidly growing area, with potential applications in fine chemical synthesis and the creation of complex molecular architectures. rsc.orgnih.govsamaterials.com

Application of Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Systems

The intricate three-dimensional structure of this compound, characterized by the transannular Ge←N bond, necessitates the use of advanced analytical techniques for a complete understanding of its structure and dynamics. znaturforsch.comresearchgate.net

Characterization Methodologies:

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the solid-state molecular structure of this compound and its derivatives. researchgate.netznaturforsch.comresearchgate.net It provides precise data on bond lengths and angles, including the crucial Ge←N distance, which is indicative of the strength of the transannular interaction. znaturforsch.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to establish the identity and structure of new germatrane compounds. researchgate.netresearchgate.net Advanced NMR techniques, such as variable temperature and DOSY experiments, are employed to study dynamic processes like the Λ ⇌ Δ isomerization of the atrane cage in solution. researchgate.net

Mass Spectrometry: Mass spectrometry is essential for confirming the molecular weight and fragmentation patterns of newly synthesized germatranes. researchgate.netresearchgate.net

Other Spectroscopic Techniques: A suite of other spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy, provide complementary information about the vibrational and electronic properties of these molecules. mdpi.comnih.govresearchgate.net For certain systems, Mössbauer spectroscopy can be used to probe the local environment of specific nuclides like ¹¹⁹Sn in analogous stannatranes, offering insights that can be extended to germatrane systems. dicp.ac.cn

These techniques, often used in combination, provide a comprehensive picture of both the static and dynamic nature of this compound systems. epfl.chjmag-international.comgriffith.edu.au

TechniqueInformation ObtainedReference
X-ray CrystallographySolid-state structure, bond lengths (e.g., Ge←N distance), bond angles. researchgate.netznaturforsch.comresearchgate.net
NMR Spectroscopy (¹H, ¹³C)Molecular structure confirmation, study of solution-state dynamics. researchgate.netresearchgate.netresearchgate.net
Mass SpectrometryMolecular weight determination, fragmentation analysis. researchgate.netresearchgate.net
FTIR SpectroscopyIdentification of functional groups and vibrational modes. researchgate.net

Deeper Computational Insights into Complex this compound Systems and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating this compound. ebin.pub Theoretical calculations provide a deeper understanding of molecular structure, bonding, and reactivity that can be difficult to probe experimentally. researchgate.net

Contributions of Computational Studies:

Structural and Bonding Analysis: DFT calculations are used to optimize geometries and correlate theoretical structural data with experimental results from X-ray diffraction. researchgate.net These studies help to elucidate the nature of the transannular Ge←N bond and the electronic properties of the molecule. researchgate.net

Reaction Mechanisms: Computational models can map out reaction pathways, such as the electrophilic bromination of germatrane precursors, helping to explain observed product ratios and stereochemistry. researchgate.net

Predictive Power: Theoretical studies can predict the properties of yet-to-be-synthesized germatrane derivatives, guiding experimental efforts toward compounds with desired characteristics. ebin.pub Methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis provide detailed insights into the electronic structure and bonding within these hypervalent molecules. ebin.pub

The synergy between computational and experimental approaches is crucial for advancing the field, allowing for the rational design of new this compound-based systems.

Integration of this compound Research with Interdisciplinary Fields (e.g., Precision Chemistry, Advanced Materials Design)

The unique properties of this compound are paving the way for its integration into diverse scientific disciplines beyond traditional chemistry.

Precision Chemistry: The concept of precision refers to the closeness of repeated measurements to each other. ncsu.edulibretexts.orgrsc.orgbyjus.com In synthesis, this translates to high selectivity and reproducibility. The well-defined, stable, yet tunable nature of the germatrane scaffold makes it an excellent building block for precision chemistry. acs.orgacs.org Its predictable reactivity in cross-coupling reactions allows for the controlled construction of complex organic molecules with a high degree of accuracy. acs.orgncsu.edubyjus.com

Advanced Materials Design: The structural rigidity and tunable electronic properties of this compound and its derivatives make them attractive candidates for advanced materials. admatdesign.com Research into chromium tricarbonyl complexes of this compound points toward applications in organometallic materials. researchgate.netresearchgate.net The incorporation of the germatrane moiety into larger polymeric or supramolecular structures could lead to new materials with novel optical, electronic, or catalytic properties. nih.gov

The integration of this compound chemistry with materials science and engineering is a promising future direction, with potential for creating functional materials for a variety of applications. admatdesign.com

Identification of Key Challenges and Future Opportunities in this compound Academic Research

Despite recent progress, several challenges remain in the study of this compound, each presenting a unique opportunity for future research.

Challenges and Opportunities:

ChallengeFuture Opportunity
Limited Reactivity: The inherent stability of the germatrane cage can sometimes translate to low reactivity, limiting its synthetic utility. acs.orgacs.orgDeveloping more potent activation methods and designing new, more reactive germatrane scaffolds will broaden their applicability in catalysis and synthesis. rsc.org
Complex Characterization: Fully characterizing the dynamic behavior of germatranes in solution and understanding the subtle influences of the apical substituent on the atrane cage remains difficult. researchgate.netnih.govApplying advanced in-situ spectroscopic techniques and sophisticated multi-dimensional NMR experiments to gain a more detailed understanding of their solution-state structure and fluxional processes. dicp.ac.cnarxiv.org
Sustainable Synthesis: Many existing synthetic routes rely on harsh reagents or multi-step processes. researchgate.netPioneering catalytic and solvent-free synthetic methods, potentially using mechanochemistry or flow chemistry, to produce phenylgermatranes in a more environmentally benign and efficient manner. sioc-journal.cn
Exploring Biological Potential: While related atranes have shown biological activity, the potential of this compound itself is not fully explored. dokumen.pubConducting systematic biological screenings of a diverse library of this compound derivatives to identify potential therapeutic or agrochemical applications.
Computational Accuracy: Accurately modeling the hypervalent nature of the germanium center and weak intermolecular interactions remains a computational challenge. ebin.pubDeveloping and applying more accurate and efficient computational methods to better predict the properties and reactivity of complex this compound systems and their assemblies.

Addressing these challenges will be crucial for unlocking the full potential of this compound and establishing it as a valuable compound in both academic research and industrial applications. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing phenylgermatrane with high purity, and what methodological approaches address these?

  • Answer : Key challenges include side reactions and purification inefficiencies. Researchers should employ techniques like column chromatography for separation and NMR spectroscopy (e.g., 1^1H, 13^13C) to verify purity . Optimizing reaction conditions (e.g., inert atmospheres, stoichiometric ratios) minimizes byproducts. Documenting solvent choices (e.g., polar vs. non-polar) and catalyst efficacy (e.g., transition-metal catalysts) is critical for reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound systematically?

  • Answer : Combine X-ray crystallography for crystal structure determination with DFT calculations to model electronic configurations. Spectroscopic methods (e.g., IR, UV-Vis) validate functional groups and conjugation effects. Cross-referencing experimental data with computational outputs ensures accuracy .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

  • Answer : Standardize protocols by detailing reaction parameters (temperature, pressure, time) and equipment specifications (e.g., Schlenk line for air-sensitive steps). Use reference compounds for calibration and report uncertainties (e.g., ±0.5°C for temperature control). Peer-reviewed journals often require raw data submission (e.g., NMR spectra) for validation .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s thermodynamic stability across studies?

  • Answer : Discrepancies often arise from differing computational settings (e.g., basis sets, solvation models). Researchers should perform sensitivity analyses to assess how input parameters affect outcomes. Comparative studies using ab initio methods (e.g., MP2 vs. CCSD(T)) can identify robust models. Cross-validate with experimental calorimetry data .

Q. What strategies mitigate variability in this compound’s toxicity assessments across in vitro and in vivo models?

  • Answer : Control variables such as cell line specificity (e.g., HEK293 vs. HepG2) and dosage regimens (acute vs. chronic exposure). Use meta-analysis frameworks to harmonize data from disparate studies, accounting for confounding factors like solvent carriers (e.g., DMSO toxicity). Transparent reporting of LC50_{50}/LD50_{50} confidence intervals is essential .

Q. How can researchers design experiments to elucidate this compound’s reaction mechanisms under non-ambient conditions?

  • Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. High-pressure/temperature reactors coupled with in situ spectroscopy (e.g., Raman) track real-time changes. Compare solvent effects (e.g., ionic liquids vs. aqueous media) to map mechanistic pathways .

Q. What methodological gaps exist in the current literature on this compound’s applications in material science?

  • Answer : Limited data on long-term stability under operational conditions (e.g., UV exposure, humidity) and scalability of synthesis routes. Researchers should adopt accelerated aging tests and pilot-scale trials to address these gaps. Collaborative frameworks (e.g., multi-lab reproducibility studies) enhance data reliability .

Methodological Frameworks

  • Data Analysis : Use multivariate regression to disentangle interdependent variables (e.g., temperature vs. catalyst loading). Open-source tools like Python’s SciPy enable robust statistical testing .
  • Literature Review : Optimize search strategies using Boolean operators (e.g., "this compound AND (synthesis OR toxicity)") in databases like SciFinder and Reaxys . Prioritize studies with detailed supplemental materials for replication .

Data Reporting Standards

  • Tables : Include processed data (e.g., yields, spectroscopic peaks) in the main text; archive raw data (e.g., chromatograms) in supplementary materials .
  • Ethics : Disclose conflicts of interest (e.g., funding sources) and obtain institutional approval for studies involving hazardous materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.